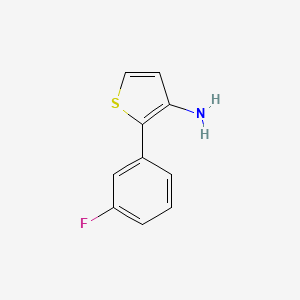

2-(3-Fluorophenyl)thiophen-3-amine

Description

2-(3-Fluorophenyl)thiophen-3-amine is a fluorinated aromatic heterocyclic compound featuring a thiophene core substituted at position 3 with an amine (-NH₂) group and at position 2 with a 3-fluorophenyl moiety. Its molecular formula is C₁₀H₈FNS, with a molecular weight of 193.24 g/mol.

Propriétés

Numéro CAS |

183677-11-4 |

|---|---|

Formule moléculaire |

C10H8FNS |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

2-(3-fluorophenyl)thiophen-3-amine |

InChI |

InChI=1S/C10H8FNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2 |

Clé InChI |

OHBMKTIMXZFFKP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)F)C2=C(C=CS2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)thiophen-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Another method involves the condensation reaction of 3-fluoroaniline with thiophene-2-carboxaldehyde in the presence of a suitable catalyst . This reaction can be carried out under mild conditions, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-(3-Fluorophenyl)thiophen-3-amine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluorophenyl)thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amine derivatives

Substitution: Substituted thiophene derivatives

Applications De Recherche Scientifique

2-(3-Fluorophenyl)thiophen-3-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(3-Fluorophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of 2-(3-Fluorophenyl)thiophen-3-amine with Analogous Compounds

| Compound Name | Thiophene Substituents | Aryl Group Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Source |

|---|---|---|---|---|---|---|

| 2-(3-Fluorophenyl)thiophen-3-amine | 3-NH₂, 2-(3-F-C₆H₄) | 3-Fluorophenyl | C₁₀H₈FNS | 193.24 | Hypothesized kinase intermediate | - |

| 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine | 2-NH₂, 4-(3-CF₃-C₆H₄) | 3-Trifluoromethylphenyl | C₁₁H₈F₃NS | 243.25 | Enhanced lipophilicity; drug intermediate | |

| 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene | 3-NH₂, 4-C₆H₅, 5-CF₃ | Phenyl, CF₃ | C₁₁H₈F₃NS | 243.25 | High electron-withdrawing effects; safety data available | |

| 2-(Thiophen-2-yl)ethylamine | Amine-linked thiophene groups | Thiophen-2-yl, Thiophen-3-yl | C₁₁H₁₃NS₂ | 223.40 | Dual thiophene motifs; lab reagent |

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger trifluoromethyl (-CF₃) group in analogs like 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine. This difference may influence reactivity, solubility, and binding affinity in biological systems.

Biological Relevance: Fluorophenyl-substituted amines are recurrent motifs in kinase inhibitors (e.g., AZD1152), where fluorine enhances metabolic stability and aromatic stacking. The target compound’s structure aligns with intermediates in such syntheses. In contrast, compounds like 3-amino-4-phenyl-5-(trifluoromethyl)thiophene exhibit higher lipophilicity due to the CF₃ group, which may improve membrane permeability but require careful toxicity profiling.

Synthetic Routes :

- While direct synthesis data for 2-(3-Fluorophenyl)thiophen-3-amine is unavailable, analogous compounds (e.g., 4-(3-CF₃-C₆H₄)thiophen-2-amine) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated thiophenes and aryl boronic acids.

- highlights the use of 3-fluorophenyl intermediates in multi-step pharmaceutical syntheses, suggesting similar strategies could apply to the target compound.

Activité Biologique

2-(3-Fluorophenyl)thiophen-3-amine is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group and an amine functional group. Its chemical formula is CHFNS. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are influenced by its unique structure.

Chemical Structure and Properties

The presence of the fluorine atom on the phenyl ring significantly affects the compound's chemical reactivity and biological properties. The thiophene ring contributes to the compound's electron-rich nature, enhancing its interactions with biological targets.

Biological Activities

Research indicates that 2-(3-Fluorophenyl)thiophen-3-amine exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, particularly in pathways associated with cancer progression. It may interact with key enzymes involved in cell proliferation and survival.

- Antimicrobial Properties : Some studies have indicated that 2-(3-Fluorophenyl)thiophen-3-amine exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

The mechanism of action of 2-(3-Fluorophenyl)thiophen-3-amine involves its interaction with specific molecular targets within cells. These interactions can modulate signaling pathways that affect cellular processes such as apoptosis, proliferation, and differentiation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of 2-(3-Fluorophenyl)thiophen-3-amine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Butylthiophene | Aliphatic chain substitution | Used in anticancer agent synthesis |

| 2-Octylthiophene | Longer aliphatic chain | Anti-atherosclerotic properties |

| Thiophene-2-carboxaldehyde | Precursor for various thiophene derivatives | Versatile in organic synthesis |

The distinct arrangement of the fluorophenyl group and the amine on the thiophene ring imparts unique chemical reactivity and biological properties, differentiating it from similar compounds.

Case Studies and Research Findings

- In Vitro Studies : In a study examining the anticancer effects of 2-(3-Fluorophenyl)thiophen-3-amine, flow cytometry results indicated significant apoptosis in MCF cell lines when treated with varying dosages of the compound. The study reported an IC value indicating effective cytotoxicity against these cells.

- Animal Models : Further research involved testing the compound in tumor-bearing mice, where it was observed to suppress tumor growth effectively. This suggests that 2-(3-Fluorophenyl)thiophen-3-amine could be a promising candidate for further development as an anticancer agent.

- Mechanistic Insights : Additional studies focused on understanding the molecular interactions between 2-(3-Fluorophenyl)thiophen-3-amine and target proteins involved in cancer signaling pathways. These studies utilized techniques such as molecular docking and enzyme kinetics to elucidate the binding affinities and inhibitory effects on specific enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.